7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
7-Chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a chloro substituent at position 7 of the quinazoline core, a 3,4-dimethoxyphenyl group attached to the amine at position 5, and a 4-ethylphenylsulfonyl moiety at position 3. Its molecular formula is C₂₆H₂₃ClN₅O₄S, with a molecular weight of 536.52 g/mol. The 3,4-dimethoxyphenyl group may enhance solubility through hydrogen bonding, while the sulfonyl moiety could influence target binding affinity and metabolic stability .
Properties
IUPAC Name |
7-chloro-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-4-15-5-9-18(10-6-15)36(32,33)25-24-28-23(27-17-8-12-21(34-2)22(14-17)35-3)19-13-16(26)7-11-20(19)31(24)30-29-25/h5-14H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQMSRRDQUCVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazoline core substituted with various functional groups. The molecular formula is , with a molecular weight of approximately 429.92 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, in vitro assays demonstrated that similar compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting DNA/RNA synthesis. The specific mechanism involves the accumulation of cells in the G0/G1 phase of the cell cycle at higher concentrations (5 × IC50) and subsequent induction of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM (Leukemia) | 10 | Apoptosis induction |
| HCT116 (Colorectal) | 15 | Cell cycle arrest |
| MCF-7 (Breast) | 12 | DNA damage response |
Antimicrobial Activity
Studies have also explored the antimicrobial properties of similar compounds. Compounds with sulfonyl groups have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds appears to correlate positively with their antimicrobial efficacy .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle leading to cell death.
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- Case Study 1 : A phase II clinical trial involving a related quinazoline derivative demonstrated a response rate of 45% in patients with advanced solid tumors.
- Case Study 2 : A study on a similar compound showed significant improvement in survival rates among patients with non-small cell lung cancer when combined with standard chemotherapy.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound improves water solubility compared to alkyl-substituted analogs (e.g., 4-isopropylphenyl in ), as methoxy groups engage in hydrogen bonding .
- The 4-ethylphenyl group in the target compound balances lipophilicity and steric demand.
Electronic and Steric Influences
- Chloro at Position 7 : A common feature in chlorinated triazoloquinazolines (e.g., ), this electron-withdrawing group may enhance electrophilic interactions with biological targets.
- Ortho-Substituted Amines : The 2-methoxy-5-methylphenyl group in introduces steric constraints that could alter binding orientation compared to the target compound’s para-substituted dimethoxyphenyl.
Q & A
Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]quinazoline core in this compound?
The triazoloquinazoline core can be synthesized via cyclocondensation of hydrazine derivatives with dithioimidocarbonates. For example, 2-hydrazinobenzoic acid reacts with diphenyl N-cyanodithioimidocarbonate under basic conditions (e.g., triethylamine) to form the fused triazole-quinazoline system. Optimization of stoichiometry and reaction time is critical to avoid byproducts like uncyclized intermediates .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies substituent environments, such as the 3,4-dimethoxyphenyl group and sulfonyl moiety.
- IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹).
- Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves planar arrangements of the triazoloquinazoline system and substituent orientations .
Q. What safety protocols are critical when handling sulfonylated triazoloquinazoline derivatives?
Q. How do the 3,4-dimethoxyphenyl and sulfonyl groups affect solubility and reactivity?
The 3,4-dimethoxyphenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. The sulfonyl group introduces hydrogen-bonding capacity, influencing crystallinity and interaction with biological targets (e.g., enzyme active sites). Solubility can be modulated using polar aprotic solvents like DMSO or DMF .
Q. What common impurities arise during synthesis, and how are they identified?
Byproducts include unreacted hydrazine intermediates, desulfonylated analogs, or regioisomers. These are detected via HPLC-MS or TLC with iodine visualization. Recrystallization from ethanol or acetonitrile often removes impurities .
Advanced Research Questions
Q. How can discrepancies between calculated and observed spectroscopic data be resolved?
- Dynamic NMR can clarify conformational equilibria (e.g., hindered rotation of the sulfonyl group).
- DFT calculations (B3LYP/6-31G*) predict ¹H/¹³C chemical shifts for comparison with experimental data.
- Crystallographic refinement (e.g., riding models for H-atoms) resolves ambiguities in electron density maps .
Q. What strategies optimize the sulfonylation step in synthesis?
- Use 4-ethylbenzenesulfonyl chloride in a Schotten-Baumann reaction with amine intermediates.
- Adjust pH (8–9) using NaHCO₃ to minimize hydrolysis of the sulfonyl chloride.
- Monitor reaction progress via in situ IR to track S=O bond formation .
Q. How can computational methods predict sulfonyl group reactivity in derivatization?
Molecular docking (AutoDock Vina) assesses steric/electronic effects of the sulfonyl group on binding to target proteins. DFT-based Fukui indices identify nucleophilic/electrophilic sites for functionalization (e.g., substitution at the para position of the ethylphenyl group) .
Q. What approaches determine crystal structures when traditional X-ray diffraction fails?
- Microcrystal electron diffraction (MicroED) resolves structures from nanogram-scale crystals.
- High-pressure crystallization (e.g., using PEG 4000 as a precipitant) improves crystal quality.
- Hydrogen placement via difference Fourier maps and restrained refinement ensures accurate H-atom positions .
Q. How are reaction pathways distinguished in kinetic studies of triazoloquinazoline derivatives?
- Isotopic labeling (e.g., ¹⁵N in the triazole ring) traces intermediate formation via NMR.
- Arrhenius plots differentiate between concerted vs. stepwise mechanisms by analyzing activation parameters.
- LC-MS/MS monitors transient intermediates (e.g., sulfonic acid byproducts) under varying pH and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
